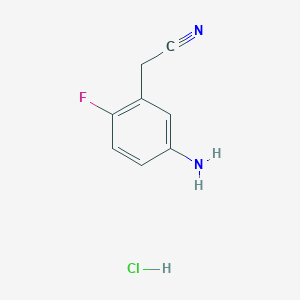
(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride is a chemical compound that features a phenyl ring substituted with an amino group at the 5-position and a fluoro group at the 2-position, along with an acetonitrile group. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyanation: The resulting 5-amino-2-fluoroaniline is then reacted with a cyanating agent like cyanogen bromide to introduce the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with boronic acids or other coupling partners to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The acetonitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
(5-Amino-2-fluorophenyl)boronic acid: Similar structure but with a boronic acid group instead of an acetonitrile group.
5-Bromopyrimidine-2-carboxylic acid: Contains a bromine atom and a carboxylic acid group, differing in both structure and reactivity.
Uniqueness
(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride is unique due to the presence of both an amino and a fluoro group on the phenyl ring, along with an acetonitrile group. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and biological applications.
属性
IUPAC Name |
2-(5-amino-2-fluorophenyl)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.ClH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5H,3,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXQNLEMSZGBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CC#N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














